

# "4-(1H-1,2,4-triazol-1-yl)butanoic acid" CAS number

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## Compound of Interest

Compound Name: 4-(1H-1,2,4-triazol-1-yl)butanoic acid

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An In-Depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic acid

## Core Compound Identification and Overview

Chemical Name: 4-(1H-1,2,4-triazol-1-yl)butanoic acid CAS Number: 158147-52-5[1][2][3]

**4-(1H-1,2,4-triazol-1-yl)butanoic acid** is a heterocyclic building block of significant interest in medicinal chemistry and drug development. It incorporates a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms, linked via a nitrogen atom to a butanoic acid chain. This unique combination of a polar, hydrogen-bond accepting triazole moiety and a flexible carboxylic acid linker makes it a versatile scaffold for synthesizing more complex molecules. The 1,2,4-triazole ring is a well-established pharmacophore, known to participate in various biological activities, and is a component of numerous approved drugs.[4] Consequently, this compound serves as a key starting material for developing novel therapeutic agents, particularly in oncology and metabolic diseases.

## Physicochemical Properties

The fundamental properties of **4-(1H-1,2,4-triazol-1-yl)butanoic acid** are summarized below. These characteristics are critical for its handling, reaction setup, and formulation. A hydrochloride salt version of this compound also exists, which alters its solubility and handling properties.

Property	Value	Source(s)
CAS Number	158147-52-5	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	[1][5]
Molecular Weight	155.15 g/mol	[1][5]
Appearance	White crystalline powder	[1]
Purity	Typically ≥95% - 97%	[1][6]
SMILES String	O=C(O)CCCN1C=NC=N1	
InChI Key	UHLFJHYFXFEWJW- UHFFFAOYSA-N (for HCl salt)	

## Synthesis and Manufacturing Insights

The synthesis of **4-(1H-1,2,4-triazol-1-yl)butanoic acid** is typically achieved through the N-alkylation of the 1,2,4-triazole ring. The triazole's N-H proton is weakly acidic and can be removed by a suitable base, generating a triazolate anion that serves as a potent nucleophile. This anion is then reacted with an electrophilic four-carbon chain.

A common and efficient laboratory-scale synthesis involves the reaction of 1,2,4-triazole with a 4-halobutanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This two-step process is reliable and allows for straightforward purification.

## Experimental Protocol: Two-Step Synthesis from Ethyl 4-bromobutanoate

This protocol describes a representative method for synthesizing the target compound.

Step 1: N-Alkylation to produce Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate

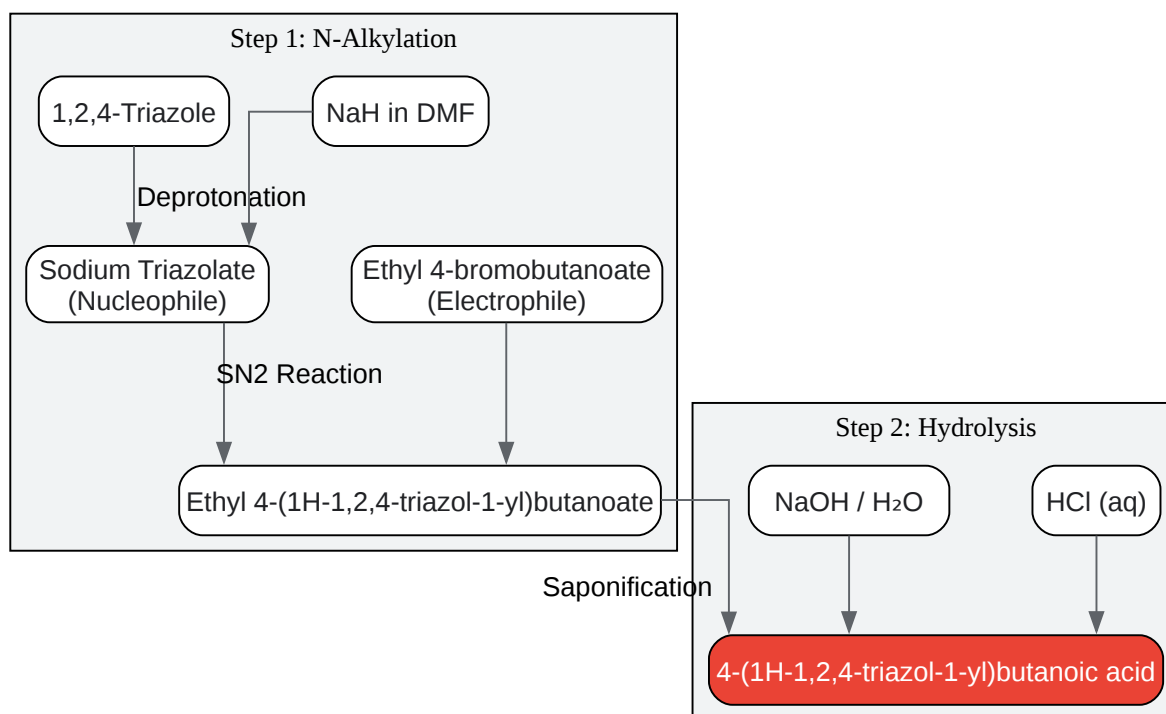
- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous Dimethylformamide (DMF).

- Causality: DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and intermediates. NaH is a strong, non-nucleophilic base used to deprotonate the 1,2,4-triazole efficiently, forming the highly reactive sodium triazolate salt in situ.
- Triazole Addition: Slowly add a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
  - Causality: Adding the triazole slowly at a reduced temperature helps to control the exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing side reactions.
- Alkylation: Add ethyl 4-bromobutanoate (1.05 equivalents) dropwise to the reaction mixture. Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Causality: Heating provides the necessary activation energy for the S<sub>N</sub>2 reaction between the triazolate anion and the electrophilic carbon of the ethyl 4-bromobutanoate.
- Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure to yield the crude ester.
  - Causality: The aqueous work-up removes DMF and inorganic salts. Ethyl acetate is a suitable solvent for extracting the ester product. The brine wash removes residual water from the organic phase.

## Step 2: Saponification to **4-(1H-1,2,4-triazol-1-yl)butanoic acid**

- Hydrolysis: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water. Add sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir the mixture at room temperature overnight.
  - Causality: Saponification (base-catalyzed hydrolysis) is a standard method for converting esters to carboxylic acids. The ethanol/water mixture ensures the solubility of both the ester and the inorganic base.

- Acidification and Isolation: Monitor the hydrolysis by TLC. Once complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid (HCl).
  - Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, as it is typically less water-soluble than its salt form.
- Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, **4-(1H-1,2,4-triazol-1-yl)butanoic acid**. The purity can be confirmed by NMR and Mass Spectrometry.



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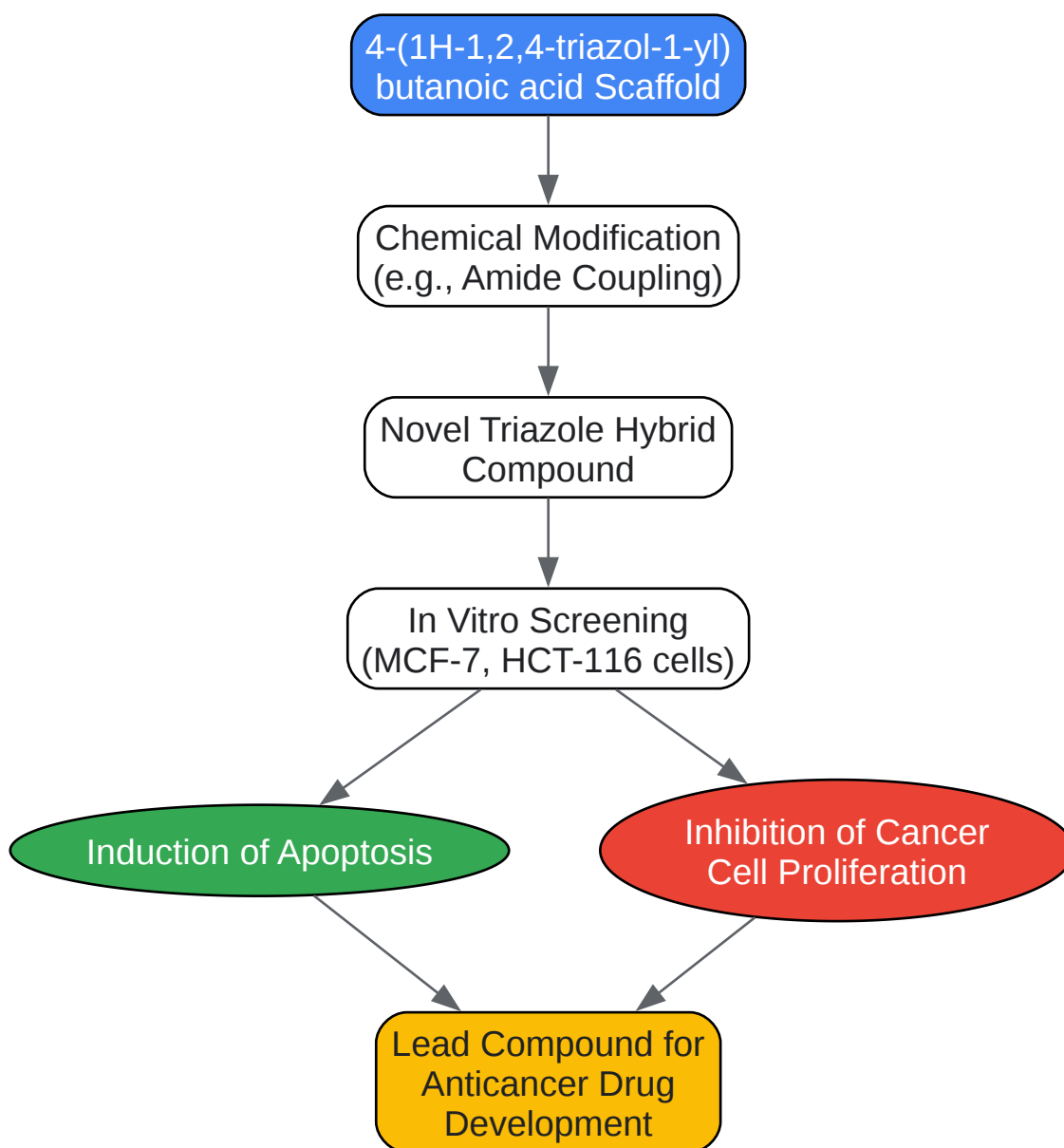
Caption: Synthetic workflow for **4-(1H-1,2,4-triazol-1-yl)butanoic acid**.

## Applications in Drug Discovery and Development

The true value of **4-(1H-1,2,4-triazol-1-yl)butanoic acid** lies in its application as a scaffold in drug design. The triazole ring system is a bioisostere for other functional groups and can engage in crucial hydrogen bonding and metal coordination within biological targets.

### Anticancer Agent Development

A significant area of research involves modifying this core structure to create novel anticancer agents.<sup>[4]</sup> Studies have shown that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (a structurally related compound) exhibit potent cytotoxic activities against human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).<sup>[4][7][8]</sup> The mechanism of action for some of these derivatives has been shown to involve the induction of apoptosis, a programmed cell death pathway that is a primary target for cancer therapies.<sup>[4][7][8]</sup> The butanoic acid chain of the title compound provides a flexible linker, allowing chemists to attach other pharmacophores to target specific receptors or enzymes involved in cancer cell proliferation.



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Caption: Drug discovery workflow using the triazole scaffold for anticancer agents.

## Other Potential Therapeutic Areas

The versatility of the triazole-butanoic acid structure extends beyond oncology. Research on structurally similar flexible triazolylbutanoic acids has identified highly potent inhibitors of the Uric Acid Transporter 1 (URAT1).[9] This suggests a potential application in developing treatments for hyperuricemia and gout. The carboxylic acid group is crucial in these analogs, likely mimicking the endogenous uric acid substrate to achieve potent inhibition.

## Conclusion

**4-(1H-1,2,4-triazol-1-yl)butanoic acid** is more than a simple chemical; it is a foundational element for innovation in pharmaceutical sciences. Its well-defined physicochemical properties and established synthetic routes make it an accessible and reliable starting material. Its primary importance is realized in its role as a versatile scaffold, enabling the development of advanced molecular hybrids targeting critical disease pathways, most notably in the design of next-generation anticancer therapeutics that function by inducing apoptosis.

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